molecular formula C17H22N2O3 B11244754 N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopentanecarboxamide

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopentanecarboxamide

Cat. No.: B11244754
M. Wt: 302.37 g/mol
InChI Key: IIAAZUSBMBSEAS-UHFFFAOYSA-N
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Description

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopentanecarboxamide: is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. The compound features a complex structure with a methoxyphenyl group, a pyrrolidinone ring, and a cyclopentanecarboxamide moiety, making it a subject of interest for researchers exploring new chemical entities with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopentanecarboxamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a methoxyphenyl nucleophile.

    Formation of the Cyclopentanecarboxamide Moiety: The final step involves the formation of the cyclopentanecarboxamide moiety, typically through an amide coupling reaction using cyclopentanecarboxylic acid and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone and cyclopentanecarboxamide moieties, potentially yielding alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic aromatic substitution can introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Hydroxylated derivatives of the methoxyphenyl group.

    Reduction: Alcohol derivatives of the pyrrolidinone and cyclopentanecarboxamide moieties.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopentanecarboxamide is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and stability make it a valuable compound for synthetic organic chemistry.

Biology

Biologically, this compound may exhibit interesting pharmacological properties, such as binding to specific receptors or enzymes. Research into its biological activity could lead to the development of new therapeutic agents.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its structural features suggest it might interact with biological targets in a way that could be beneficial for treating certain diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopentanecarboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group could facilitate binding to hydrophobic pockets, while the pyrrolidinone and cyclopentanecarboxamide moieties might interact with other functional groups in the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopentanecarboxamide is unique due to the specific combination of its functional groups and ring structures. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopentanecarboxamide

InChI

InChI=1S/C17H22N2O3/c1-22-15-8-4-7-14(10-15)19-11-13(9-16(19)20)18-17(21)12-5-2-3-6-12/h4,7-8,10,12-13H,2-3,5-6,9,11H2,1H3,(H,18,21)

InChI Key

IIAAZUSBMBSEAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3CCCC3

Origin of Product

United States

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